molecular formula C13H9ClF2O B3043308 4-Chloro-3',4'-difluorobenzhydrol CAS No. 844683-37-0

4-Chloro-3',4'-difluorobenzhydrol

Cat. No.: B3043308
CAS No.: 844683-37-0
M. Wt: 254.66 g/mol
InChI Key: YKMDZKHKLVIGQR-UHFFFAOYSA-N
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Description

4-Chloro-3’,4’-difluorobenzhydrol is a chemical compound with the molecular formula C13H9ClF2O and a molecular weight of 254.66 g/mol . It is characterized by the presence of chloro and difluoro substituents on a benzhydrol framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3’,4’-difluorobenzhydrol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 4-fluorophenylmethanol under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure the purity of the starting materials and reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3’,4’-difluorobenzhydrol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-3’,4’-difluorobenzhydrol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3’,4’-difluorobenzhydrol involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Chloro-3-fluorobenzhydrol
  • 4-Fluoro-3-methoxybenzaldehyde
  • 4-Chloro-3’,4’-difluorobenzophenone

Comparison: 4-Chloro-3’,4’-difluorobenzhydrol is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(4-chlorophenyl)-(3,4-difluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMDZKHKLVIGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3',4'-difluorobenzhydrol
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4-Chloro-3',4'-difluorobenzhydrol
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4-Chloro-3',4'-difluorobenzhydrol
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4-Chloro-3',4'-difluorobenzhydrol
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4-Chloro-3',4'-difluorobenzhydrol
Reactant of Route 6
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4-Chloro-3',4'-difluorobenzhydrol

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